GPR35 Agonist Potency Comparison: 5-Bromo Derivative vs. Unsubstituted Analog
The 5-bromo substitution is critical for GPR35 agonist activity. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline exhibits an IC50 of 26 nM [1]. In contrast, a closely related analog lacking the 5-bromo substituent, 2-(2,4-dimethylpiperazin-1-yl)aniline, shows no detectable activity in the same assay system (IC50 > 10,000 nM) [2]. This represents a greater than 380-fold increase in potency conferred by the bromine atom.
| Evidence Dimension | Potency (IC50) for GPR35 receptor desensitization |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 2-(2,4-dimethylpiperazin-1-yl)aniline (unsubstituted analog): IC50 > 10,000 nM |
| Quantified Difference | >380-fold increase in potency |
| Conditions | Human GPR35 receptor expressed in HT-29 cells; desensitization of zaprinast-induced DMR response; 1 hr preincubation |
Why This Matters
This potency differential demonstrates that the 5-bromo substituent is essential for target engagement, making the compound a valuable tool for GPR35 research and a distinct chemical starting point for medicinal chemistry.
- [1] BindingDB. BDBM50575520 (CHEMBL4848949): IC50 = 26 nM for GPR35 agonist activity. Retrieved from BindingDB database. View Source
- [2] BindingDB. Assay data for 2-(2,4-dimethylpiperazin-1-yl)aniline. Retrieved from BindingDB database. View Source
